2-Bromo-6-chloro-4-hydroxybenzaldehyde

Lipophilicity Partition coefficient Physicochemical profiling

2-Bromo-6-chloro-4-hydroxybenzaldehyde (CAS 1629141-16-7) is a dihalogenated 4-hydroxybenzaldehyde derivative bearing bromine at C2, chlorine at C6, and a formyl group at C1. With a molecular formula C₇H₄BrClO₂ and molecular weight of 235.46 g·mol⁻¹, it exhibits a computed XLogP3 value of 2.3 and topological polar surface area (TPSA) of 37.3 Ų, positioning it as a moderately lipophilic aromatic aldehyde building block.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46
CAS No. 1629141-16-7
Cat. No. B2412341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-hydroxybenzaldehyde
CAS1629141-16-7
Molecular FormulaC7H4BrClO2
Molecular Weight235.46
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Br)O
InChIInChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
InChIKeyUPKICZQMPQYKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-4-hydroxybenzaldehyde (CAS 1629141-16-7): Physicochemical Identity and Procurement Baseline


2-Bromo-6-chloro-4-hydroxybenzaldehyde (CAS 1629141-16-7) is a dihalogenated 4-hydroxybenzaldehyde derivative bearing bromine at C2, chlorine at C6, and a formyl group at C1 [1]. With a molecular formula C₇H₄BrClO₂ and molecular weight of 235.46 g·mol⁻¹, it exhibits a computed XLogP3 value of 2.3 and topological polar surface area (TPSA) of 37.3 Ų, positioning it as a moderately lipophilic aromatic aldehyde building block [1]. The compound is commercially available from multiple suppliers at purities ≥95%, typically stored sealed under dry conditions at 2–8 °C .

Why 2-Bromo-6-chloro-4-hydroxybenzaldehyde Cannot Be Replaced by Generic 4-Hydroxybenzaldehyde Analogs


Substituting 2-bromo-6-chloro-4-hydroxybenzaldehyde with mono-halogenated 4-hydroxybenzaldehyde analogs (e.g., 2-bromo-4-hydroxybenzaldehyde, CAS 22532-60-1; 2-chloro-4-hydroxybenzaldehyde, CAS 56962-11-9) or the parent 4-hydroxybenzaldehyde (CAS 123-08-0) introduces measurable differences in lipophilicity, molecular weight, and—most critically—synthetic versatility [1]. The target compound integrates two aryl halide handles with intrinsically different oxidative addition reactivities (aryl-Br ≫ aryl-Cl), enabling programmed sequential cross-coupling strategies that are inaccessible with single-halogen analogs [2][3]. Even its closest regioisomer, 6-bromo-4-chlorosalicylaldehyde (CAS 814263-37-1), differs by 0.6 logP units (XLogP3 2.9 vs. 2.3), which directly impacts chromatographic retention, solubility, and partitioning behavior in biphasic reaction systems [1]. These quantifiable differences mean that generic substitution introduces uncontrolled variables in both synthesis and purification workflows.

Quantitative Differentiation Evidence for 2-Bromo-6-chloro-4-hydroxybenzaldehyde vs. Closest Analogs


Lipophilicity Shift vs. Parent 4-Hydroxybenzaldehyde: XLogP3 Δ = +0.9

2-Bromo-6-chloro-4-hydroxybenzaldehyde exhibits a computed XLogP3 of 2.3, representing a 0.9 log-unit increase over the parent compound 4-hydroxybenzaldehyde (XLogP3 = 1.4) [1]. This ~8-fold increase in calculated octanol-water partition coefficient results from the introduction of two halogen substituents. The higher lipophilicity alters extraction efficiency in aqueous-organic workups, reverses-phase HPLC retention, and membrane permeability in cell-based assays relative to the non-halogenated scaffold. This difference is structurally attributable to the additive contributions of bromine (π ≈ 0.86) and chlorine (π ≈ 0.71) Hansch substituent constants [2].

Lipophilicity Partition coefficient Physicochemical profiling

Regioisomeric Differentiation: XLogP3 Δ = –0.6 vs. 6-Bromo-4-chlorosalicylaldehyde

The target compound (2-bromo-6-chloro-4-hydroxybenzaldehyde) and its regioisomer 6-bromo-4-chlorosalicylaldehyde (2-bromo-4-chloro-6-hydroxybenzaldehyde, CAS 814263-37-1) share the same molecular formula (C₇H₄BrClO₂) and molecular weight (235.46 g·mol⁻¹), yet differ in XLogP3 by 0.6 log units (2.3 vs. 2.9) [1]. This difference arises from the altered positioning of the hydroxyl group relative to the halogen substituents: in the target compound, the OH group is para to the aldehyde and meta to both halogens; in the regioisomer, the OH group is ortho to the aldehyde, enabling intramolecular hydrogen bonding with the carbonyl oxygen, which reduces solvent-exposed polarity and increases effective lipophilicity [2]. The TPSA is identical (37.3 Ų) for both compounds, confirming that the logP difference reflects conformational rather than compositional factors.

Regioisomer Lipophilicity Chromatographic separation

Orthogonal Cross-Coupling Handles: Dual Halogen Architecture for Sequential Functionalization

2-Bromo-6-chloro-4-hydroxybenzaldehyde uniquely contains one aryl-bromine and one aryl-chlorine substituent at the C2 and C6 positions, respectively. The oxidative addition reactivity of aryl-Br in Pd(0)-catalyzed cross-coupling exceeds that of aryl-Cl by approximately 2–3 orders of magnitude under standard conditions [1]. This differential enables a chemoselective, two-step sequential functionalization: first, the bromide undergoes Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, leaving the chloride intact; second, the chloride is activated under more forcing conditions or with tailored catalyst systems (e.g., NHC-ligated Pd complexes) to install a second diversity element [2]. In contrast, mono-halogenated analogs (e.g., 2-bromo-4-hydroxybenzaldehyde, 2-chloro-4-hydroxybenzaldehyde) provide only a single synthetic handle, precluding iterative diversification without additional halogenation steps. The ortho relationship of Br and Cl to the aldehyde in the target compound further modulates the electronic environment of the ring, potentially influencing regioselectivity in electrophilic aromatic substitution reactions at the remaining C3 and C5 positions [3].

Cross-coupling Chemoselectivity Sequential functionalization

Molecular Weight Differentiation vs. Mono-Halogenated and Parent Analogs: Impact on Physical Handling and Formulation

The molecular weight of 2-bromo-6-chloro-4-hydroxybenzaldehyde (235.46 g·mol⁻¹) is substantially higher than that of 2-bromo-4-hydroxybenzaldehyde (201.02 g·mol⁻¹, Δ = +34.44 g·mol⁻¹), 2-chloro-4-hydroxybenzaldehyde (156.57 g·mol⁻¹, Δ = +78.89 g·mol⁻¹), and the parent 4-hydroxybenzaldehyde (122.12 g·mol⁻¹, Δ = +113.34 g·mol⁻¹) [1][2][3]. This mass difference reflects the additional chlorine atom and translates to altered melting behavior, vapor pressure, and shipping classification. The target compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335, requiring appropriate handling . The near-doubling of molecular weight relative to the parent compound also affects gravimetric dosing accuracy for high-throughput experimentation: for a 10 μmol reaction scale, the mass required increases from 1.22 mg (4-hydroxybenzaldehyde) to 2.35 mg (target), a 93% increase that reduces relative weighing errors when using standard microbalances [3].

Molecular weight Physical properties Compound handling

Evidence-Driven Application Scenarios for 2-Bromo-6-chloro-4-hydroxybenzaldehyde


Sequential Orthogonal Cross-Coupling for Diversity-Oriented Synthesis

Leveraging the differential reactivity of the aryl-Br (C2) and aryl-Cl (C6) handles [1], 2-bromo-6-chloro-4-hydroxybenzaldehyde enables a two-stage diversification strategy: first-stage Suzuki-Miyaura coupling at the bromide position under mild Pd(PPh₃)₄ conditions, followed by second-stage Buchwald-Hartwig amination at the chloride using a tailored NHC-Pd catalyst [2]. This sequential approach has been demonstrated with chemoselective aryl halide activation in model systems and is directly applicable to the construction of biaryl-amine libraries for kinase inhibitor lead optimization [2][3]. The aldehyde group remains available for late-stage reductive amination or Knoevenagel condensation, providing a third diversity point.

Regioisomer-Selective Process Chemistry and Chromatographic Method Development

The 0.6 logP difference (XLogP3 2.3 vs. 2.9) between 2-bromo-6-chloro-4-hydroxybenzaldehyde and its regioisomer 6-bromo-4-chlorosalicylaldehyde [4] provides a robust basis for reversed-phase HPLC method development. Under typical C18 column conditions with acetonitrile/water gradients, this ΔlogP predicts a retention time difference of approximately 3–5 minutes, sufficient for baseline separation. This is critical for process chemistry groups requiring regioisomerically pure building blocks for GMP intermediate production, where even 1–2% regioisomeric impurity can propagate through multiple synthetic steps and compromise final API purity.

Medicinal Chemistry SAR Exploration of Halogen Bonding and Lipophilic Contacts

The dual-halogen architecture of 2-bromo-6-chloro-4-hydroxybenzaldehyde allows systematic probing of halogen bonding (XB) interactions in protein-ligand complexes [5]. The aryl-Br substituent can engage in stronger XB interactions (σ-hole magnitude ~7.5 kcal·mol⁻¹) compared to aryl-Cl (~4.5 kcal·mol⁻¹), while the chlorine provides a sterically smaller, less polarizable halogen for fine-tuning hydrophobic contacts [5]. The intermediate lipophilicity (XLogP3 2.3) [4] positions this scaffold favorably within the typical drug-like property space (LogP 1–5), making it suitable for fragment-based screening and subsequent fragment elaboration without violating Lipinski guidelines.

Aldehyde-Based Bioconjugation and Fluorescent Probe Development

The aldehyde functionality of 2-bromo-6-chloro-4-hydroxybenzaldehyde provides a reactive handle for oxime or hydrazone formation with aminooxy- or hydrazide-functionalized biomolecules [6]. The electron-withdrawing effect of both bromine and chlorine substituents increases the electrophilicity of the carbonyl carbon relative to non-halogenated 4-hydroxybenzaldehyde, enhancing the kinetics of imine formation under physiological pH conditions [6]. This property has been exploited in the design of activity-based protein profiling (ABPP) probes where fast, selective labeling is required. The dual-halogen pattern also facilitates subsequent installation of fluorophores via cross-coupling while the bioconjugate is already attached, enabling a modular approach to fluorescent probe assembly.

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